1H-1,2,3-Triazole-4-carboxamide, 5-chloro-
Overview
Description
1H-1,2,3-Triazole-4-carboxamide, 5-chloro- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) salts and proceeds under mild conditions . Another method involves the reaction of 1,2,4-triazole with chlorinating agents such as thionyl chloride in the presence of a solvent .
Industrial Production Methods: Industrial production of 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- often involves scalable and efficient synthetic routes. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields . This method allows for the preparation of triazole derivatives under mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation to form triazole N-oxides or reduction to form dihydrotriazoles.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with various dipolarophiles to form fused heterocycles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, alkyl halides, and thiols are commonly used under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
- Substitution reactions yield various substituted triazole derivatives.
- Oxidation reactions produce triazole N-oxides.
- Reduction reactions result in dihydrotriazoles.
Scientific Research Applications
1H-1,2,3-Triazole-4-carboxamide, 5-chloro- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular receptors and modulate signaling pathways involved in cell proliferation and apoptosis . The presence of the chlorine atom enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1H-1,2,3-Triazole-4-carboxamide, 5-chloro- can be compared with other triazole derivatives:
1H-1,2,4-Triazole-3-carboxamide: This compound lacks the chlorine atom at the 5-position, which may result in different reactivity and biological activity.
1H-1,2,3-Triazole-4-carboxylic acid: The carboxamide group is replaced with a carboxylic acid group, affecting its solubility and reactivity.
1H-1,2,3-Triazole-5-thiol:
Properties
IUPAC Name |
5-chloro-2H-triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H,6,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIXISZXLLLPBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90234115 | |
Record name | 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90234115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85059-19-4 | |
Record name | 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085059194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90234115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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